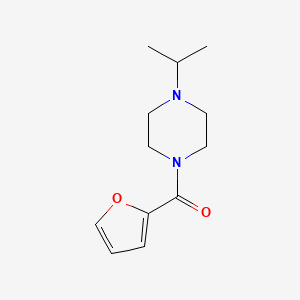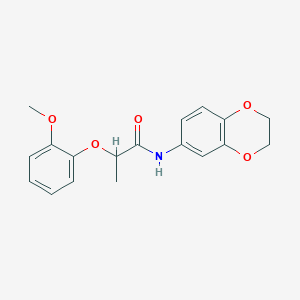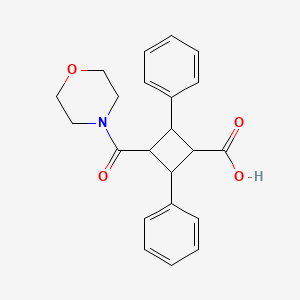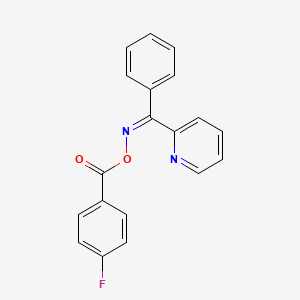![molecular formula C17H21ClN4 B5551980 4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)
4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Piperazine derivatives, including compounds similar to the target molecule, are synthesized through various chemical reactions, often involving nucleophilic substitution, amidation, or coupling reactions. For instance, the microwave-assisted synthesis of related piperazine derivatives utilizing nucleophilic aromatic substitution (S(N)Ar) reactions demonstrates a method for rapid generation of complex piperazine-based structures (Williams et al., 2010). Such methods highlight the efficiency and versatility of modern synthetic techniques in constructing piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including potential configurations of the target compound, can be elucidated using X-ray crystallography and computational modeling. These techniques provide insights into the three-dimensional conformation, molecular interactions, and stability of the compounds. For example, studies on similar compounds reveal the impact of substituents on the piperazine ring's conformation and the overall molecular geometry, which significantly affects their biological activity and interaction with biological targets (Şahin et al., 2012).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, reflecting their reactive nature and potential for further functionalization. These reactions include, but are not limited to, nucleophilic substitution, cyclization, and coupling reactions, which are fundamental in modifying the chemical structure and tailoring the properties of the compounds for specific applications. The reactivity of the piperazine nitrogen atoms, in particular, plays a critical role in these transformations, offering pathways to diverse chemical entities (Han et al., 2019).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including medicinal chemistry. For instance, the introduction of specific functional groups can enhance solubility in water or organic solvents, facilitating their use in pharmaceutical formulations (Shibuya et al., 2018).
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Nerve Growth Factor Potentiation
A study detailed the microwave-assisted synthesis of B-355252, a compound with a core structure involving piperazine and chlorobenzyl components, similar to the chemical . This process achieved a 94% yield and highlighted the compound's capability to enhance nerve growth factor-induced neurite outgrowths in NS-1 cells, suggesting applications in neurodegenerative disease research or therapy (Williams et al., 2010).
Anticancer and Antibacterial Compounds
Another research effort synthesized and evaluated 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activities. These compounds, sharing structural motifs with the chemical , demonstrated significant activity against various cancer cell lines and bacterial strains, indicating potential in developing new therapeutic agents (Bondock & Gieman, 2015).
Allosteric Enhancers of A1 Adenosine Receptor
The synthesis and evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes were described as potent allosteric enhancers of the A1 adenosine receptor, showcasing the therapeutic potential of piperazine derivatives in cardiovascular diseases (Romagnoli et al., 2008).
Metabolism and Pharmacokinetics
Investigations into the metabolism of dopamine D4 selective antagonists, including compounds with a piperazin-1-yl group, have provided insights into their biotransformation processes in humans, rats, and monkeys. This research is crucial for understanding the pharmacokinetics and safety profiles of potential therapeutics (Zhang et al., 2000).
Multifunctional Antioxidants for Age-related Diseases
A study on N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, which possess free radical scavenger and chelating groups, demonstrated their potential as multifunctional antioxidants for treating age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia. This research underscores the versatility of piperazine derivatives in developing treatments for a wide range of conditions (Jin et al., 2010).
Eigenschaften
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(1-methylpyrrol-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4/c1-20-8-4-6-16(20)13-19-22-11-9-21(10-12-22)14-15-5-2-3-7-17(15)18/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPTVQITJCEQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylidene]piperazin-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)
![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)

![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)
![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)

![6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)

![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)

